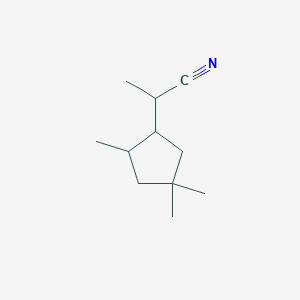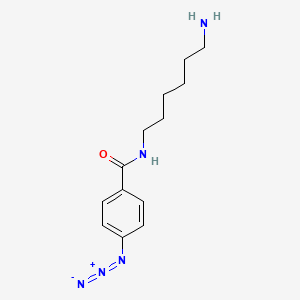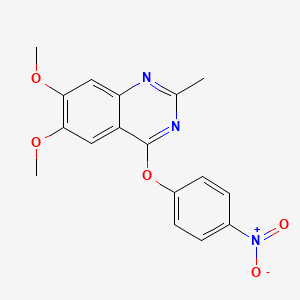
Morpholin-4-ylmalononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-ylmalononitrile is a chemical compound that features a morpholine ring attached to a malononitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholin-4-ylmalononitrile can be synthesized through a series of chemical reactions. One common method involves the reaction of morpholine with malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of morpholine on the malononitrile, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of morpholinomalononitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Morpholin-4-ylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert morpholinomalononitrile into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted morpholinomalononitrile compounds .
Aplicaciones Científicas De Investigación
Morpholin-4-ylmalononitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: This compound is used in the production of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which morpholinomalononitrile exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to morpholinomalononitrile include other morpholine derivatives and malononitrile-based compounds. Examples include morpholinoacetonitrile and morpholinobutanonitrile .
Uniqueness
Morpholin-4-ylmalononitrile is unique due to its specific combination of the morpholine ring and malononitrile group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2-morpholin-4-ylpropanedinitrile |
InChI |
InChI=1S/C7H9N3O/c8-5-7(6-9)10-1-3-11-4-2-10/h7H,1-4H2 |
Clave InChI |
IAXRUZHMSNGPNH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(1H-benzoimidazol-4-yl)-ethyl]-methyl-amine](/img/structure/B8368937.png)




